2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide is an organic compound with the molecular formula C8H8N4O. It is known for its applications in the synthesis of nitrogen heterocycles and other organic compounds. This compound is characterized by the presence of a cyano group, a pyrrole ring, and an acetohydrazide moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in the presence of ethanol and acetic acid. The reaction mixture is refluxed for 30 minutes, resulting in the formation of the desired product, which is then recrystallized from a mixture of ethanol and dimethylformamide (DMF) to obtain a white powder with a yield of 77% .
Chemical Reactions Analysis
2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyano group and the pyrrole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide can be compared with similar compounds such as:
2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide: This compound also contains a cyano group and an acetohydrazide moiety but differs in the presence of a pyrazole ring instead of a pyrrole ring.
2-cyano-N’-[(1H-indol-3-yl)methylidene]acetohydrazide: This compound has an indole ring, which imparts different chemical and biological properties compared to the pyrrole ring.
Properties
IUPAC Name |
2-cyano-N-(1H-pyrrol-2-ylmethylideneamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNICZRQGFYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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